molecular formula C16H16O3 B6397487 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261938-96-8

4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6397487
CAS RN: 1261938-96-8
M. Wt: 256.30 g/mol
InChI Key: KHEWGDOEOJBEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% (4-DMP-2-MBA) is an organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a versatile compound that can be used as a reagent, catalyst, or building block in various chemical reactions. 4-DMP-2-MBA is also used in the synthesis of various drugs and pharmaceuticals. In recent years, 4-DMP-2-MBA has also been studied for its potential therapeutic applications in the treatment of various diseases and disorders.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in the field of scientific research. It is used as a reagent, catalyst, or building block in various chemical reactions. It is also used in the synthesis of various drugs and pharmaceuticals. In addition, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of events leading to the desired effect. For example, in the case of cancer, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is believed to bind to certain proteins in the cancer cells, which then leads to the inhibition of the growth of the cells. In the case of neurodegenerative diseases, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is believed to bind to certain proteins in the brain, which then leads to the reduction of inflammation and the slowing of the progression of the disease.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In terms of cancer, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. In terms of neurodegenerative diseases, it has been shown to reduce inflammation and to slow the progression of the disease. In addition, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is its low cost and availability. In addition, the compound is relatively stable and easy to work with. However, there are also some limitations to using 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in lab experiments. For example, the compound is not soluble in water and is not very soluble in organic solvents. In addition, the compound has a low solubility in some solutions, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95%. One potential application is in the development of new drugs and pharmaceuticals. 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% could be used as a building block in the synthesis of new drugs and pharmaceuticals. In addition, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% could be used in the development of new treatments for cancer and neurodegenerative diseases. Finally, 4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% could be used in the development of new catalysts and reagents for chemical reactions.

Synthesis Methods

4-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is synthesized through the reaction of 3,5-dimethylphenol and 2-methoxybenzoic acid. The reaction is carried out in an acidic medium, such as acetic acid, and is catalyzed by a strong acid, such as sulfuric acid. The reaction is usually carried out at a temperature of around 80-90°C. The reaction is typically complete in 1-2 hours. The final product is a white solid with a melting point of around 65-68°C.

properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-6-11(2)8-13(7-10)12-4-5-14(16(17)18)15(9-12)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEWGDOEOJBEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689027
Record name 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-96-8
Record name 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.